molecular formula SbSc+3 B3365297 Scandium antimonide CAS No. 12166-36-8

Scandium antimonide

Cat. No.: B3365297
CAS No.: 12166-36-8
M. Wt: 166.72 g/mol
InChI Key: FIGYEQBGYVYJGR-UHFFFAOYSA-N
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Description

Scandium antimonide (ScSb) is a binary intermetallic compound composed of scandium (Sc) and antimony (Sb). It crystallizes in the cubic NaCl-type (B1) structure under ambient conditions, with scandium and antimony ions occupying alternating lattice sites . This material exhibits unique semiconducting properties and has garnered significant interest for its anomalous physical behavior under varying temperatures and pressures. Key research areas include its ultrasonic attenuation, thermal relaxation dynamics, and high-pressure phase transitions .

ScSb demonstrates a pressure-induced structural transition from the rock salt (NaCl) to cesium chloride (CsCl) phase at 87.75 GPa, a critical threshold relevant for high-pressure material science applications . Its temperature-dependent ultrasonic properties, such as longitudinal and shear wave velocities, increase linearly with rising temperatures, making it a candidate for thermoacoustic devices . Industrially, ScSb is utilized in microelectronics, catalysis, and phase-change memory technologies due to its rapid crystallization kinetics and stability in thin-film configurations .

Properties

IUPAC Name

antimony;scandium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Sb.Sc/q;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGYEQBGYVYJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sc+3].[Sb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SbSc+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.716 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12166-36-8
Record name Antimony, compd. with scandium (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166368
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Record name Antimony, compd. with scandium (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony, compound with scandium (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Scandium antimonide can be synthesized through several methods, including:

    Direct Combination: Scandium and antimony elements are directly combined at high temperatures in a controlled environment to form this compound.

    Chemical Vapor Deposition: This method involves the reaction of scandium chloride and antimony trichloride in the presence of hydrogen gas at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature furnaces where scandium and antimony are combined under inert gas atmospheres to prevent oxidation. The resulting product is then purified through various techniques such as zone refining.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions when exposed to oxygen at high temperatures, forming scandium oxide and antimony oxide.

    Reduction: It can be reduced back to its elemental forms using strong reducing agents like hydrogen gas.

    Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements such as phosphorus or arsenic.

Common Reagents and Conditions:

    Oxidation: Oxygen gas at high temperatures.

    Reduction: Hydrogen gas or other strong reducing agents.

    Substitution: Phosphorus or arsenic compounds under controlled conditions.

Major Products Formed:

    Oxidation: Scandium oxide and antimony oxide.

    Reduction: Elemental scandium and antimony.

    Substitution: Compounds like scandium phosphide or scandium arsenide.

Comparison with Similar Compounds

Key Findings:

Lattice Constants : ScSb and ScN exhibit nearly identical lattice parameters (~4.87–4.88 Å), while ScP and ScAs show slight deviations due to smaller anion radii (P³⁻ < As³⁻ < Sb³⁻) .

Mechanical Stability : ScP has the highest bulk modulus (218 GPa), indicating stronger interatomic bonding compared to ScSb (212 GPa) .

Pressure Response : ScSb undergoes a structural transition at a much lower pressure (87.75 GPa) than ScP (330 GPa), attributed to the larger ionic radius of Sb³⁻, which reduces lattice stability under compression .

Comparison with Functionally Similar Compounds

ScSb is functionally analogous to III-V antimonides (e.g., AlSb, GaSb, InSb) and infrared detector materials (e.g., InAsSb, HgCdTe), though its primary applications diverge due to distinct electronic properties.

Table 2: Functional Comparison of ScSb with Other Antimonides

Compound Bandgap (eV) Key Properties Applications Limitations
ScSb Semimetal* High thermal stability, rapid crystallization Phase-change memory, ultrasonic devices Limited optoelectronic efficiency
AlSb 1.6 High electron mobility, radiation resistance X-ray detectors, substrate for GaSb Hygroscopic, prone to oxidation
InSb 0.17 Narrow bandgap, high electron mobility Infrared detectors, magnetoresistive sensors Low operating temperature (< 80 K)
InAsSb 0.1–0.4 Tunable bandgap, high carrier mobility Long-wavelength IR detectors Synthesis challenges, defect sensitivity

*ScSb exhibits semimetallic behavior with overlapping valence and conduction bands.

Key Findings:

Phase-Change Memory : ScSb thin films exhibit 10× faster crystallization than traditional Ge-Sb-Te alloys, enabling ultrafast switching in memory devices .

Infrared Detection : InAsSb and HgCdTe achieve comparable detector performance, but ScSb’s higher thermal stability makes it advantageous for high-temperature environments .

Acoustic Properties : Unlike InSb and GaSb, ScSb shows temperature-enhanced ultrasonic attenuation , a critical feature for designing thermal sensors .

Q & A

What methodologies are recommended for determining the crystal structure of ScSb in experimental studies?

To determine the crystal structure of ScSb, X-ray diffraction (XRD) and neutron diffraction are commonly employed. For computational validation, first-principles density functional theory (DFT) calculations using the generalized gradient approximation (GGA-PBE) or local density approximation (LDA) are recommended. These methods optimize lattice parameters by minimizing total energy with respect to unit cell volume. For example, ScSb adopts a NaCl-type (B1) cubic structure under ambient conditions, as confirmed by both experimental and theoretical studies . Ensure convergence criteria (e.g., k-point mesh density, energy cutoffs) are rigorously tested to align computational results with experimental lattice constants.

How can researchers synthesize high-purity ScSb thin films for electronic applications?

High-purity ScSb thin films are synthesized via magnetron sputtering or pulsed laser deposition (PLD) . Key parameters include:

  • Substrate temperature : 300–500°C to ensure crystallinity.
  • Stoichiometric targets : Precise Sc:Sb ratios (1:1) to avoid secondary phases.
  • Post-deposition annealing : Performed in an inert atmosphere (e.g., Ar) to enhance grain structure. Recent studies highlight that kinetic control during deposition minimizes defects, critical for phase-change memory applications .

What DFT-based approaches are optimal for calculating ScSb's electronic band structure?

For accurate band structure calculations:

  • Use hybrid functionals (HSE06) or GW approximations to address bandgap underestimation in standard GGA/LDA .
  • Employ the BZW method (Bagayoko-Zhao-Williams) to avoid over-complete basis sets and ensure ground-state convergence .
  • Sample the Brillouin zone with Monkhorst-Pack k-point grids (e.g., 12×12×12 for cubic systems) to integrate periodic wavefunctions effectively .

How do transport properties of ScSb compare to other III-V antimonides, and what experimental methods validate these?

ScSb exhibits high carrier mobility due to its narrow bandgap and low effective mass. Transport properties are measured via:

  • Hall effect experiments : To determine carrier concentration and mobility.
  • THz time-domain spectroscopy : For non-contact mobility assessment.
  • First-principles Boltzmann transport equations : Calculate electrical conductivity and Seebeck coefficient. Discrepancies between theory and experiment often arise from impurity scattering or anisotropic effective masses , requiring iterative refinement of computational models .

What advanced synthesis techniques are used for ScSb nanowires, and how do their properties differ from bulk?

ScSb nanowires are grown via vapor-liquid-solid (VLS) mechanisms using Au or Sn catalysts. Key steps:

  • Precursor ratio : Sb/ScCl₃ in a 3:1 molar ratio.
  • Growth temperature : 500–600°C for axial vs. radial growth control.
    Nanowires exhibit quantum confinement effects , altering bandgap and carrier dynamics compared to bulk. Applications in tunnel field-effect transistors (TFETs) require precise diameter control (<50 nm) to optimize on/off ratios .

How do high-pressure conditions affect ScSb's structural and electronic properties?

Under high pressure (>10 GPa), ScSb undergoes a B1 to B2 (CsCl-type) phase transition , predicted via Birch-Murnaghan equation of state calculations . Experimentally, diamond anvil cells (DAC) coupled with synchrotron XRD validate this transition. Electronic structure calculations reveal metallization at critical pressures, relevant for high-density data storage .

How can discrepancies between experimental and computational lattice constants of ScSb be resolved?

Discrepancies often stem from:

  • Exchange-correlation functional limitations : GGA tends to overestimate lattice parameters by ~1–2% versus LDA .
  • Temperature effects : Computational models assume 0 K, whereas experiments (e.g., XRD) are conducted at room temperature.
    Mitigate by using quasiharmonic approximations or molecular dynamics (MD) simulations to account for thermal expansion .

What experimental techniques quantify carrier effective mass in ScSb, and how do results compare to DFT predictions?

Cyclotron resonance and infrared reflectivity (e.g., Spitzer-Fan method ) directly measure effective mass. For ScSb, DFT-derived masses often require spin-orbit coupling (SOC) corrections to match experimental values. Discrepancies >20% indicate anisotropic band extrema or many-body effects not captured in standard DFT .

What drives the phase-change kinetics in ScSb thin films, and how is this optimized for memory devices?

ScSb's rapid amorphous-to-crystalline transition is governed by nucleation-dominated kinetics . Key factors:

  • Doping : Ge or N incorporation stabilizes amorphous phases.
  • Nanoscale confinement : Reduces reset currents in memory cells.
    Ultrafast DSC (differential scanning calorimetry) and in-situ TEM characterize activation energies (<2 eV), guiding device design .

How do defects and dopants influence ScSb's optical and electronic performance?

Point defects (e.g., Sb vacancies) act as p-type dopants, increasing hole concentrations. Intentional doping (e.g., Te for n-type) alters absorption edges and photoluminescence spectra. Use deep-level transient spectroscopy (DLTS) to map defect states and correlate with DFT+U calculations .

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